molecular formula C11H18N4O B2403319 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034284-60-9

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2403319
CAS No.: 2034284-60-9
M. Wt: 222.292
InChI Key: KFHVYBJMZAGVEL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features a triazole ring fused to a pyrrolidine ring, with a 2,2-dimethylpropan-1-one moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with 1H-1,2,3-triazole derivatives under specific conditions. One common method involves the use of click chemistry, which is a powerful tool for constructing triazole rings efficiently.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust and scalable methods. These methods ensure the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, making it valuable for creating diverse chemical libraries.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Medicine: In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it suitable for designing new drugs with specific biological activities.

Industry: In industry, the compound can be used in the synthesis of materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one: This compound is structurally similar but features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

  • 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-2-one: This compound has a similar structure but with a different ketone group.

Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in reactions and applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-11(2,3)10(16)14-6-4-9(8-14)15-7-5-12-13-15/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVYBJMZAGVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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